

Navigating the Spectroscopic Landscape of Boc-L-homophenylalanine: A Technical Guide

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Compound of Interest

Compound Name: *Boc-L-homophenylalanine*

Cat. No.: *B558298*

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of modified amino acids is paramount. This in-depth technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **Boc-L-homophenylalanine**, a key building block in peptide synthesis and medicinal chemistry.

This document presents a detailed analysis of the NMR spectral data for N-tert-butoxycarbonyl-L-homophenylalanine, alongside standardized experimental protocols for data acquisition. The information herein is intended to serve as a critical resource for the structural elucidation and quality control of this important synthetic amino acid derivative.

Chemical Structure

Boc-L-homophenylalanine, with the IUPAC name (2S)-2-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid, possesses a chemical structure characterized by a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of L-homophenylalanine.

Caption: Chemical Structure of **Boc-L-homophenylalanine**.

^1H NMR and ^{13}C NMR Data

While a definitive, peer-reviewed, and fully assigned NMR dataset for **Boc-L-homophenylalanine** is not readily available in the public domain, the following tables provide estimated ^1H and ^{13}C NMR chemical shifts. These estimations are based on the analysis of the

known NMR data for the structurally similar compound, N-(tert-butoxycarbonyl)-L-phenylalanine, with adjustments made to account for the additional methylene group (γ -CH₂) in the homophenylalanine side chain. The data is predicted for a deuteriochloroform (CDCl₃) solvent.

Table 1: Estimated ¹H NMR Data for **Boc-L-homophenylalanine** (in CDCl₃)

Proton Assignment	Estimated Chemical Shift (ppm)	Multiplicity	Estimated Coupling Constant (J) in Hz
COOH	~10-12	br s	-
Phenyl-H	7.15 - 7.35	m	-
NH	~5.0	d	~8.0
α -H	~4.4	m	-
γ -CH ₂	~2.7	t	~7.5
β -CH ₂	~2.1 - 2.3	m	-
Boc (t-butyl)	~1.45	s	-

Table 2: Estimated ¹³C NMR Data for **Boc-L-homophenylalanine** (in CDCl₃)

Carbon Assignment	Estimated Chemical Shift (ppm)
COOH	~176
Boc (C=O)	~155
Phenyl (C)	~141
Phenyl (CH)	~128.5
Phenyl (CH)	~128.4
Phenyl (CH)	~126
Boc (quaternary C)	~80
α -C	~53
β -C	~34
γ -C	~32
Boc (CH ₃)	~28.3

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for **Boc-L-homophenylalanine**.

Sample Preparation

- **Dissolution:** Accurately weigh approximately 10-20 mg of **Boc-L-homophenylalanine** and dissolve it in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

NMR Spectrometer and Parameters

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.
- Temperature: Standard ambient temperature (e.g., 298 K).

For ^1H NMR Spectroscopy:

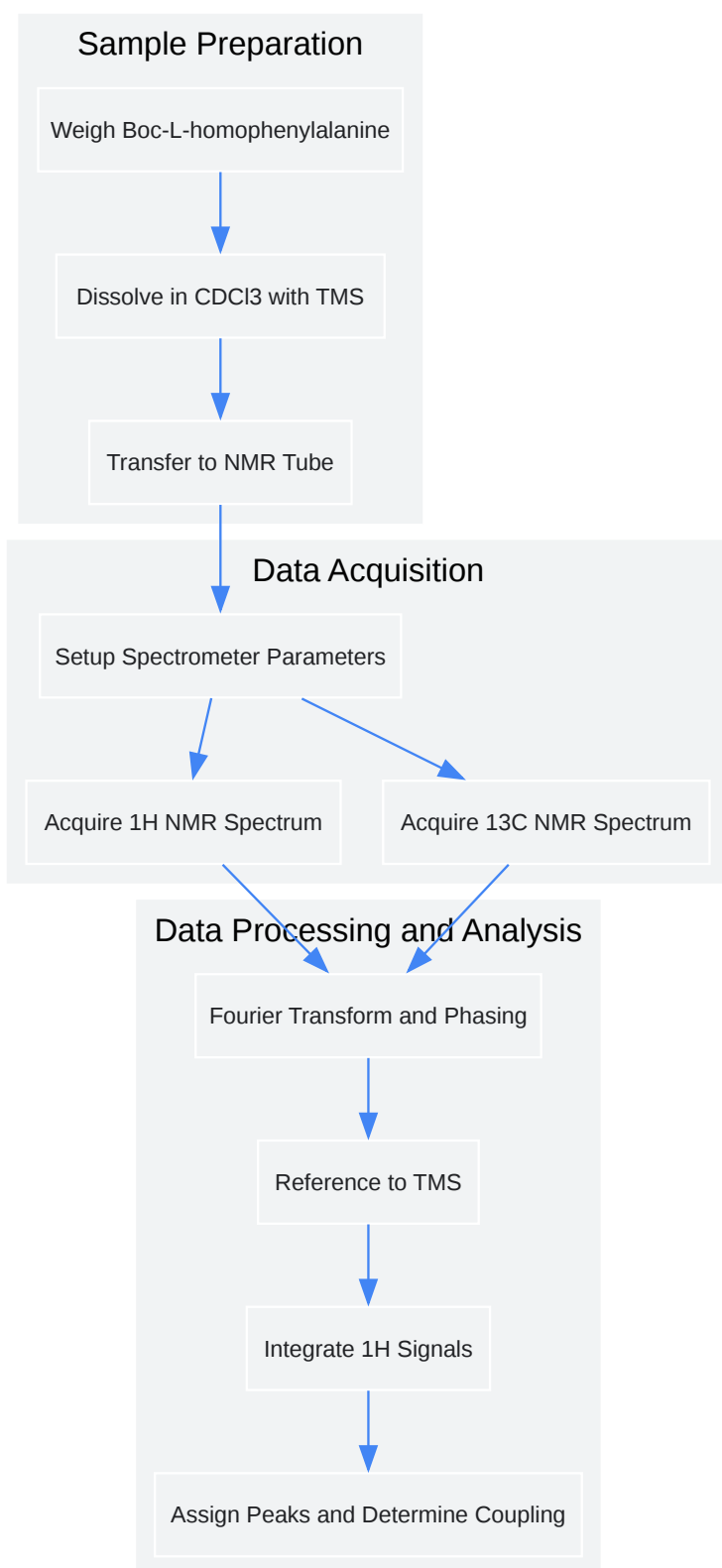
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Approximately 12-16 ppm.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.

For ^{13}C NMR Spectroscopy:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Approximately 0-200 ppm.
- Number of Scans: 1024-4096 scans, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2 seconds.

Experimental Workflow

The logical flow of the NMR analysis process, from sample preparation to final data interpretation, is illustrated in the diagram below.



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Caption: Workflow for NMR analysis of **Boc-L-homophenylalanine**.

This guide provides a foundational understanding of the NMR characteristics of **Boc-L-homophenylalanine**. For definitive structural confirmation and analysis, it is always recommended to acquire and interpret the spectra of the specific sample in question.

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